N'-(5-BR-2-Fluorobenzylidene)-2-((1-ET-1H-benzimidazol-2-YL)thio)acetohydrazide
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Overview
Description
N’-(5-BR-2-Fluorobenzylidene)-2-((1-ET-1H-benzimidazol-2-YL)thio)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-BR-2-Fluorobenzylidene)-2-((1-ET-1H-benzimidazol-2-YL)thio)acetohydrazide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioacetohydrazide Formation: The thioacetohydrazide moiety can be introduced by reacting the benzimidazole derivative with thioacetic acid hydrazide.
Benzylidene Formation: The final step involves the condensation of the thioacetohydrazide derivative with 5-bromo-2-fluorobenzaldehyde under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(5-BR-2-Fluorobenzylidene)-2-((1-ET-1H-benzimidazol-2-YL)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted derivatives at the bromine or fluorine positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(5-BR-2-Fluorobenzylidene)-2-((1-ET-1H-benzimidazol-2-YL)thio)acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with DNA to induce cell death.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-Bromo-2-hydroxybenzylidene)-2-((1H-benzimidazol-2-yl)thio)acetohydrazide
- N’-(5-Chloro-2-fluorobenzylidene)-2-((1H-benzimidazol-2-yl)thio)acetohydrazide
- N’-(5-Methyl-2-fluorobenzylidene)-2-((1H-benzimidazol-2-yl)thio)acetohydrazide
Uniqueness
N’-(5-BR-2-Fluorobenzylidene)-2-((1-ET-1H-benzimidazol-2-YL)thio)acetohydrazide is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H16BrFN4OS |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H16BrFN4OS/c1-2-24-16-6-4-3-5-15(16)22-18(24)26-11-17(25)23-21-10-12-9-13(19)7-8-14(12)20/h3-10H,2,11H2,1H3,(H,23,25)/b21-10+ |
InChI Key |
TYPCKRJKXSQTON-UFFVCSGVSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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